molecular formula C16H16ClNO3 B14075354 {5-Chloro-2-[(2,3-dihydroxypropyl)amino]phenyl}(phenyl)methanone CAS No. 54524-10-6

{5-Chloro-2-[(2,3-dihydroxypropyl)amino]phenyl}(phenyl)methanone

Cat. No.: B14075354
CAS No.: 54524-10-6
M. Wt: 305.75 g/mol
InChI Key: HGDPVQTXNXBLPD-UHFFFAOYSA-N
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Description

Methanone, [5-chloro-2-[(2,3-dihydroxypropyl)amino]phenyl]phenyl- is an organic compound with a complex structure that includes a chlorinated phenyl ring and a dihydroxypropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [5-chloro-2-[(2,3-dihydroxypropyl)amino]phenyl]phenyl- typically involves the following steps:

    Amination: The attachment of the dihydroxypropylamino group to the chlorinated phenyl ring.

    Condensation: The formation of the methanone structure through a condensation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination and amination processes, followed by purification steps to ensure the compound’s purity and stability.

Chemical Reactions Analysis

Types of Reactions

Methanone, [5-chloro-2-[(2,3-dihydroxypropyl)amino]phenyl]phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methanone, [5-chloro-2-[(2,3-dihydroxypropyl)amino]phenyl]phenyl- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanone, [5-chloro-2-[(2,3-dihydroxypropyl)amino]phenyl]phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methanone, [5-chloro-2-(methylamino)phenyl]phenyl-: Similar structure but with a methylamino group instead of a dihydroxypropylamino group.

    Methanone, [5-chloro-2-(cyclopropylmethyl)amino]phenyl]phenyl-: Contains a cyclopropylmethylamino group.

Uniqueness

Methanone, [5-chloro-2-[(2,3-dihydroxypropyl)amino]phenyl]phenyl- is unique due to the presence of the dihydroxypropylamino group, which imparts distinct chemical and biological properties. This group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Properties

CAS No.

54524-10-6

Molecular Formula

C16H16ClNO3

Molecular Weight

305.75 g/mol

IUPAC Name

[5-chloro-2-(2,3-dihydroxypropylamino)phenyl]-phenylmethanone

InChI

InChI=1S/C16H16ClNO3/c17-12-6-7-15(18-9-13(20)10-19)14(8-12)16(21)11-4-2-1-3-5-11/h1-8,13,18-20H,9-10H2

InChI Key

HGDPVQTXNXBLPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NCC(CO)O

Origin of Product

United States

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